Dibenz(b,f)azepine

描述

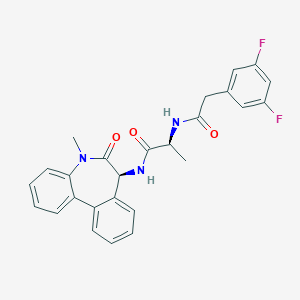

Structure

3D Structure

属性

IUPAC Name |

11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871625 | |

| Record name | Iminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256-96-2 | |

| Record name | Dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Dibenz[b,f]azepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including antidepressants, anticonvulsants, and anxiolytics.[1][2] The unique tricyclic system, with a central seven-membered azepine ring fused to two benzene rings, provides a rigid yet three-dimensional structure ideal for interacting with various biological targets.[3] This guide provides an in-depth overview of modern and classical synthetic strategies for creating novel dibenz[b,f]azepine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis has been revolutionized by metal-catalyzed cross-coupling reactions, which offer efficient and versatile routes to complex molecules. The construction of the dibenz[b,f]azepine core is no exception, with methods like the Buchwald-Hartwig amination and Mizoroki-Heck reaction being particularly powerful.

The palladium-catalyzed Buchwald-Hartwig amination is a key method for forming the central azepine ring through an intramolecular C-N bond formation.[1] This approach typically involves the cyclization of a suitably substituted 2-aminobiphenyl derivative.

A recent streamlined synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives utilizes an intramolecular Buchwald-Hartwig coupling as the final and most challenging step.[3] The general workflow for this synthesis is depicted below.

Caption: General workflow for the three-step synthesis of dibenz[b,f]azepin-10-ol derivatives.

Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization

This protocol is adapted from a reported synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[3]

-

Reactants: To a solution of the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate in tetrahydrofuran (THF), add palladium acetate (Pd(OAc)₂), Xantphos as the ligand, and potassium carbonate (K₂CO₃) as the base.

-

Reaction Conditions: Heat the mixture at 50-60 °C for 2 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | High |

| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 4 | Moderate |

| 3 | PdCl₂(PPh₃)₂ | dppf | NaOtBu | Toluene | 100 | 6 | Low |

Note: This table is a representative summary based on typical optimization studies for such reactions.

A highly efficient one-pot domino process for the synthesis of dibenzo[b,f]azepines involves a palladium-catalyzed Mizoroki-Heck reaction followed by a Buchwald-Hartwig amination.[1][4] This strategy allows for the rapid construction of the tricyclic system from simple starting materials.[1]

Caption: Domino Mizoroki-Heck and Buchwald-Hartwig amination for dibenzo[b,f]azepine synthesis.

Experimental Protocol: General One-Pot Domino Synthesis

-

Reactants: In a reaction vessel, combine the 2-bromostyrene derivative, the 2-chloroaniline derivative, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

-

Monitoring: Follow the disappearance of starting materials and the appearance of the product using TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired dibenzo[b,f]azepine derivative.

Table 2: Yields of Substituted Dibenzo[b,f]azepines via Domino Synthesis

| R¹ Substituent | R² Substituent | Yield (%) |

| H | H | >95 |

| 4-OMe | H | 92 |

| 4-CF₃ | H | 85 |

| H | 5-Cl | 88 |

Note: Yields are representative and based on literature reports for similar domino reactions.[1]

Modification of Existing Scaffolds: Synthesis of Carbamazepine Analogs

Carbamazepine is a widely available dibenz[b,f]azepine derivative, making it an excellent starting material for the synthesis of novel analogs.[5] This approach is valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.

A recent study reported the synthesis of an N-(2-tetrahydrofuran)-carbamazepine derivative (CR80) with potential antitumor activity.[5][6]

Caption: Synthetic workflow for the CR80 carbamazepine derivative.

Experimental Protocol: Synthesis of N-(2-tetrahydrofuran)-Carbamazepine (CR80) [5][6]

-

Reactants: In a round-bottom flask connected to a reflux condenser, add carbamazepine (0.5 mmol, 118 mg), 5 mL of tetrahydrofuran (THF), anhydrous aluminum chloride (AlCl₃) (10 mol%, 24 mg), and 2,3-dihydrofuran (1 mmol, 70 mg).[5][6]

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.[5][6]

-

Purification: After cooling, purify the crude reaction mixture directly by column chromatography using an ethyl acetate/hexane mobile phase.[5][6]

Table 3: Quantitative Data for the Synthesis of CR80

| Parameter | Value | Reference |

| Starting Material | Carbamazepine (99%) | [5][6] |

| Reagent | 2,3-Dihydrofuran (99%) | [5][6] |

| Catalyst | Anhydrous AlCl₃ | [5][6] |

| Solvent | Tetrahydrofuran (THF) | [5][6] |

| Reaction Time | 3 hours | [5][6] |

| Temperature | Reflux | [5][6] |

| Chemical Yield | 50% | [5][6] |

| Purification | Column Chromatography (AcOEt/Hexane) | [5][6] |

Classical Synthetic Routes

While modern catalytic methods offer high efficiency, classical synthetic routes remain relevant and are often used for large-scale production.

The first synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine was reported in 1899 and involved the cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid (PPA) at high temperatures.[1]

Experimental Protocol: Classical Amine Condensation

-

Reactant: Place 2,2'-diaminobibenzyl in a reaction flask with polyphosphoric acid (PPA).

-

Reaction: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.

-

Work-up: Carefully pour the hot mixture into ice water to quench the reaction and precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Conclusion

The synthesis of novel dibenz[b,f]azepine derivatives continues to be an active area of research, driven by the therapeutic potential of this versatile scaffold. This guide has provided an overview of key synthetic strategies, from classical ring-closing reactions to modern, highly efficient metal-catalyzed domino processes. The detailed protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space around this important pharmacophore.

References

- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 2. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia | PLOS One [journals.plos.org]

- 6. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel SIRT2 Inhibitors: A Technical Guide to 10,11-dihydro-5H-dibenz[b,f]azepine Derivatives

For Immediate Release

This technical guide provides an in-depth overview of the discovery and characterization of a novel class of 10,11-dihydro-5H-dibenz[b,f]azepine-based inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in cellular processes and various diseases. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of selective SIRT2 inhibitors.

Core Findings: Identification of Potent and Selective SIRT2 Inhibitors

A focused library of small molecules based on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold was synthesized and screened for inhibitory activity against sirtuin isoforms. This campaign led to the identification of two lead compounds, designated as compound 8 and compound 20 , which demonstrated low micromolar inhibitory potency against SIRT2 and significant selectivity over the closely related SIRT1 isoform.

Compound 8 emerged as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) of 18 µM against SIRT2. Notably, this compound exhibited over 30-fold selectivity for SIRT2, with only 11% inhibition of SIRT1 observed at a high concentration of 500 µM. Similarly, compound 20 displayed a SIRT2 IC50 of 30 µM and showed minimal inhibition of SIRT1 (12% at 100 µM).

Furthermore, cellular assays confirmed the biological activity of these inhibitors. Compound 8 demonstrated antiproliferative effects in the MCF-7 human breast cancer cell line at a concentration of 30 µM, highlighting its potential for further development as a therapeutic agent. Computational modeling studies suggest that these compounds likely exert their inhibitory effect by binding to the nicotinamide pocket (C-pocket) of the SIRT2 enzyme.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of the lead compounds against SIRT2 and their selectivity over SIRT1.

| Compound ID | Chemical Scaffold | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ Concentration (µM) | Reference |

| 8 | 10,11-dihydro-5H-dibenz[b,f]azepine | 18 | 11 @ 500 | |

| 20 | 10,11-dihydro-5H-dibenz[b,f]azepine | 30 | 12 @ 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of the 10,11-dihydro-5H-dibenz[b,f]azepine SIRT2 inhibitors.

In Vitro Fluorimetric Sirtuin Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of the compounds against SIRT1 and SIRT2.

Materials:

-

Recombinant human SIRT1 and SIRT2 enzymes

-

Fluor de Lys-SIRT2 (BML-KI178) and Fluor de Lys (BML-KI104) substrates

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution (containing nicotinamidase and a fluorescent developing agent)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add the following components in order:

-

Assay buffer

-

Test compound solution or DMSO vehicle control

-

SIRT1 or SIRT2 enzyme

-

Fluor de Lys substrate

-

-

Initiate the enzymatic reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability (Antiproliferation) Assay

This protocol describes the method used to assess the effect of the inhibitors on the proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics)

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well clear or opaque microplates (depending on the viability reagent)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or a DMSO vehicle control.

-

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the conversion of the reagent into a detectable signal.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the concentration at which the compound inhibits cell growth by 50% (GI50).

Visualizing the Discovery Workflow and Key Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the inhibitor discovery process and a simplified representation of the SIRT2 signaling pathway.

The Dibenz[b,f]azepine Scaffold: A Cornerstone in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The dibenz[b,f]azepine core, a privileged tricyclic scaffold, has proven to be a remarkably versatile platform in the discovery and development of a wide array of clinically significant therapeutic agents. Its unique, rigid, and three-dimensional structure allows for precise interactions with a multitude of biological targets, leading to potent and selective pharmacological activities. This technical guide provides an in-depth exploration of the dibenz[b,f]azepine scaffold, encompassing its synthesis, key therapeutic applications, mechanisms of action, and relevant experimental protocols.

Core Structure and Synthesis

The dibenz[b,f]azepine scaffold consists of a central seven-membered azepine ring fused to two benzene rings. This tricyclic system can be functionalized at various positions, most notably at the N5 position of the azepine ring and the C10 and C11 positions of the ethylene bridge, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Several synthetic strategies have been developed to construct the dibenz[b,f]azepine core. Key approaches include:

-

Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of the central azepine ring. It typically involves the cyclization of a 2,2'-dihalogenated stilbene derivative with an amine.[1]

-

Ring Expansion of N-Arylindoles: This method involves the rearrangement of N-arylindoles under acidic conditions to yield the dibenz[b,f]azepine skeleton.[1]

-

Palladium-Catalyzed Domino Reactions: Multi-component reactions, such as a domino Heck-Buchwald-Hartwig sequence, have been employed for the efficient one-pot synthesis of dibenz[b,f]azepine derivatives from readily available starting materials.[1]

Therapeutic Applications and Bioactivity

Derivatives of the dibenz[b,f]azepine scaffold have demonstrated significant therapeutic value across a range of disease areas, including epilepsy, neuropathic pain, mood disorders, and cancer.

Anticonvulsant Activity

Carbamazepine, oxcarbazepine, and eslicarbazepine acetate are prominent examples of dibenz[b,f]azepine-based drugs widely used in the treatment of epilepsy and neuropathic pain. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.

Antidepressant and Anxiolytic Activity

Tricyclic antidepressants (TCAs) such as imipramine and clomipramine, which feature a 10,11-dihydrodibenzo[b,f]azepine core, have been instrumental in the management of depression and anxiety disorders. Their therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake. Opipramol, another derivative, exhibits anxiolytic properties through its high affinity for sigma receptors.

Anticancer Activity

More recently, the dibenz[b,f]azepine scaffold has emerged as a promising framework for the development of novel anticancer agents. Certain derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines, often through the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II.[2]

Quantitative Bioactivity and Pharmacokinetic Data

For ease of comparison, the following tables summarize key quantitative data for representative dibenz[b,f]azepine derivatives.

Table 1: Pharmacokinetic Parameters of Dibenz[b,f]azepine-Based Antiepileptic Drugs

| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) |

| Carbamazepine | 4-8 | 12-17 (multiple doses) | 75-85 | 70-80 |

| Oxcarbazepine | 4.5 | 8-10 (for active metabolite) | ~95 | ~40 (for active metabolite) |

| Eslicarbazepine Acetate | 2-3 | 10-20 | >90 | <40 |

Table 2: Pharmacokinetic Parameters of Dibenz[b,f]azepine-Based Tricyclic Antidepressants

| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) |

| Imipramine | 1-2 | 9-20 | 22-77 | 60-95 |

| Clomipramine | 2-6 | 19-37 | ~50 | ~97 |

| Opipramol | 3 | 6-11 | ~94 | ~91 |

Table 3: In Vitro Anticancer Activity of Selected Dibenz[b,f]azepine Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 5e | Topoisomerase II | 6.36 ± 0.36 | [2] |

| 5e | Leukaemia SR | 13.05 ± 0.62 | [2] |

| 4g | LM8G7 (murine osteosarcoma) | 15 | [3] |

| 4g | OVSAHO (human ovarian cancer) | 24 | [3] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of dibenz[b,f]azepine derivatives stem from their interaction with various biological targets. The following diagrams illustrate key signaling pathways modulated by these compounds.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel dibenz[b,f]azepine derivatives. The following sections provide representative experimental protocols.

Synthesis of Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide)

This protocol describes a common method for the synthesis of carbamazepine from 5H-dibenzo[b,f]azepine (iminostilbene).

Materials:

-

5H-dibenzo[b,f]azepine (iminostilbene)

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous toluene

-

Triethylamine

-

Ammonia (gas or aqueous solution)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 5H-dibenzo[b,f]azepine in anhydrous toluene.

-

Cool the solution in an ice bath and add triethylamine.

-

Slowly add a solution of phosgene in toluene to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Amination: Cool the reaction mixture again in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.

-

Stir the mixture vigorously for an additional period.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude carbamazepine by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

In Vitro Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay is used to determine the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (dissolved in DMSO)

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA, and the test compound at various concentrations (include a vehicle control with DMSO).

-

Initiate the reaction by adding human topoisomerase IIα enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated, relaxed DNA minicircles (which migrate into the gel).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA in the presence of the test compound compared to the vehicle control.

In Vitro ADMET Testing: Metabolic Stability in Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential for first-pass metabolism.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.

-

In a 96-well plate, add the test compound to the phosphate buffer.

-

Add the pre-warmed HLM suspension to initiate a pre-incubation period.

-

Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

The metabolic stability is determined by calculating the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion

The dibenz[b,f]azepine scaffold continues to be a highly valuable and productive structural motif in medicinal chemistry. Its adaptability has led to the development of blockbuster drugs and promising clinical candidates for a wide range of debilitating diseases. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for the rational design of new and improved therapeutic agents based on this remarkable core. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel dibenz[b,f]azepine derivatives in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Structure of 11H-Dibenz(b,f)azepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 11H-Dibenz(b,f)azepine, also known as iminostilbene, is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous pharmaceuticals, including anticonvulsants like carbamazepine and various tricyclic antidepressants.[2][3] A thorough understanding of the electronic structure of this moiety is paramount for rational drug design, predicting molecular properties, and developing novel applications. This guide provides an in-depth analysis of the key electronic features of the 11H-Dibenz(b,f)azepine core, summarizing quantitative data from computational and experimental studies, detailing common experimental protocols, and visualizing critical workflows and relationships.

Molecular Geometry and Conformation

The 11H-Dibenz(b,f)azepine molecule consists of a central seven-membered azepine ring fused to two benzene rings.[1] This structure is not planar; the central ring typically adopts a folded or boat-like conformation.[4][5] The degree of folding and specific geometric parameters are influenced by substitution patterns and packing forces in the crystal lattice.[4]

Computational studies, particularly those using Density Functional Theory (DFT), have been employed to determine the optimized geometry.[6] These theoretical models are often validated by experimental data from X-ray crystallography.[7]

Table 1: Selected Geometric Parameters of 5H-dibenzo[b,f]azepine

| Parameter | Method | Value | Reference |

| Bond Lengths (Å) | |||

| C10-C11 | X-ray | 1.343 | [7] |

| N5-C4a | X-ray | 1.411 | [7] |

| N5-C5a | X-ray | 1.411 | [7] |

| Bond Angles (º) | |||

| C4a-N5-C5a | X-ray | 125.4 | [7] |

| C10-C11-C11a | X-ray | 124.9 | [7] |

| Dihedral Angles (º) | |||

| C6-C5a-C11a-C11 | B3LYP/6-311G | 0.0 | [6] |

| C5a-C11a-C11-C10 | B3LYP/6-311G | 29.1 | [6] |

| C11a-C11-C10-N5 | B3LYP/6-311G | 0.1 | [6] |

| C11-C10-N5-C4a | B3LYP/6-311G | 50.6 | [6] |

Note: Atom numbering can vary between publications. The data presented reflects values for the core iminostilbene structure.

Frontier Molecular Orbitals and Electronic Properties

The reactivity, electronic transitions, and charge transport properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and the energy required for its lowest electronic excitation.[8]

For 11H-Dibenz(b,f)azepine and its derivatives, the HOMO is typically localized on the electron-rich regions, including the fused benzene rings and the nitrogen atom's lone pair. The LUMO, an antibonding π* orbital, is generally distributed across the conjugated system of the molecule.[9] The energy of these orbitals can be tuned by adding electron-donating or electron-withdrawing substituents, a key strategy in drug design.[5]

Table 2: Calculated Electronic Properties

| Molecule/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| EPBZ Derivative (Base) | -5.99 | -1.98 | 4.01 | B3LYP/6-31G | [9] |

| EPBZ with -NH2 | -5.48 | -1.74 | 3.74 | B3LYP/6-31G | [9] |

| EPBZ with -NO2 | -6.72 | -3.01 | 3.71 | B3LYP/6-31G** | [9] |

Note: "EPBZ" refers to a benzodiazepine derivative, included for comparison of a similar seven-membered ring system. Direct HOMO/LUMO values for the parent 11H-Dibenz(b,f)azepine were not consistently reported in the initial search results, but the trend with substituents is illustrative.

Aromaticity and Electron Delocalization

While the two outer benzene rings are fully aromatic, the central seven-membered azepine ring in the neutral 11H-Dibenz(b,f)azepine molecule is considered anti-aromatic.[6] This is based on computational studies involving energetic DFT calculations and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS).[6] However, upon protonation at the nitrogen atom, the resulting cation gains aromatic character, a phenomenon known as homoheteroaromaticity.[6] This change in electronic character upon protonation can have significant implications for its interaction with biological targets in physiological environments.

Experimental and Computational Methodologies

The electronic structure of 11H-Dibenz(b,f)azepines is elucidated through a combination of computational modeling and experimental techniques.

Computational Protocols

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It is widely used to predict molecular geometries, orbital energies, and other electronic properties.[11]

-

Workflow:

-

Input Preparation: The molecular structure (atomic coordinates) is defined. A theoretical method (functional, e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are selected.[11]

-

Geometry Optimization: The calculation iteratively adjusts atomic positions to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).[9]

-

Property Calculation: Once the stable structure is confirmed, properties like HOMO/LUMO energies, molecular electrostatic potential, and orbital distributions are calculated.

-

Experimental Protocols

X-Ray Crystallography: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It provides accurate data on bond lengths, bond angles, and conformation, which are used to validate computational models.[13]

-

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution or by vapor diffusion.[14][15] The purity of the compound and the choice of solvent are critical.[14]

-

Data Collection: A suitable crystal is mounted and placed in a diffractometer. It is then irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed mathematically to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding the final, precise molecular structure.[13]

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[16] It is used to study electronic transitions, typically π→π* transitions in conjugated systems.[17] The wavelength of maximum absorbance (λmax) is related to the HOMO-LUMO energy gap.[18][19]

-

Methodology:

-

Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., methanol, water) to prepare a dilute solution of known concentration.[2]

-

Instrument Setup: A dual-beam spectrophotometer is typically used.[20] One beam passes through a cuvette containing the pure solvent (the blank), and the other passes through an identical cuvette with the sample solution.

-

Spectrum Acquisition: The instrument scans a range of wavelengths (e.g., 190-400 nm) and records the absorbance at each wavelength.[20] The absorbance of the blank is automatically subtracted from the sample's absorbance.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength, from which the λmax can be identified.[18] Derivatives of 11H-Dibenz(b,f)azepine show characteristic absorption maxima related to the aromatic rings and the C=C double bond in the azepine ring.[2]

-

Structure-Activity Relationships and Applications

The electronic properties of the 11H-Dibenz(b,f)azepine scaffold are directly linked to its biological activity and potential applications.

-

Drug Development: In drug development, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D Quantitative Structure-Activity Relationship (3D-QSAR) models.[21][22] These models correlate the steric and electrostatic fields (governed by the electronic structure) of different derivatives with their biological activity, such as agonism of the TRPA1 receptor.[21] This allows for the rational design of more potent and selective drug candidates.

-

Materials Science: The rigid, electron-rich nature of the dibenzazepine core makes it a promising candidate for use in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) as a charge transport or host material.

The relationship between chemical modification and biological activity can be visualized as a logical progression.

References

- 1. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. espublisher.com [espublisher.com]

- 10. Density functional theory - Wikipedia [en.wikipedia.org]

- 11. medium.com [medium.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 14. How To [chem.rochester.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. eu-opensci.org [eu-opensci.org]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular modeling studies on 11H-dibenz[b,e]azepine and dibenz[b,f][1,4]oxazepine derivatives as potent agonists of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Dibenz[b,f]azepine Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]azepine scaffold, a tricyclic heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. Its unique, rigid, and three-dimensional structure allows for specific interactions with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological activities associated with the dibenz[b,f]azepine ring, focusing on its anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Anticancer Activity

Dibenz[b,f]azepine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

Several studies have quantified the anticancer effects of novel dibenz[b,f]azepine derivatives. The following tables summarize the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and the inhibition of topoisomerase II, a critical enzyme for DNA replication.

Table 1: In Vitro Anticancer Activity of Dibenz[b,f]azepine Derivatives (IC50, µM) [1]

| Compound | Leukaemia (SR) | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Lung Cancer (A549) |

| 5b | 0.073 | >100 | >100 | >100 |

| 5c | 0.068 | >100 | >100 | >100 |

| 5d | 0.061 | >100 | >100 | >100 |

| 5e | 0.030 | 13.05 | - | - |

| 5f | 0.058 | >100 | >100 | >100 |

| Doxorubicin (Standard) | - | - | - | - |

Table 2: Topoisomerase II Inhibitory Activity of Dibenz[b,f]azepine Derivatives [1]

| Compound | IC50 (µM) |

| 5a | 25.18 ± 1.45 |

| 5b | 10.36 ± 0.59 |

| 5c | 15.24 ± 0.87 |

| 5d | 20.11 ± 1.15 |

| 5e | 6.36 ± 0.36 |

| 5f | 8.92 ± 0.51 |

| 5g | 31.76 ± 1.78 |

| Doxorubicin (Standard) | 1.25 ± 0.07 |

Signaling Pathways and Mechanism of Action

The anticancer activity of many dibenz[b,f]azepine derivatives is attributed to their ability to function as topoisomerase II inhibitors and DNA intercalators. This dual mechanism disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

Anticancer Mechanism of Dibenz[b,f]azepine Derivatives.

Experimental Protocols

The National Cancer Institute's 60 human tumor cell line screen is a standard method for identifying and characterizing novel anticancer agents.

NCI-60 Screening Workflow.

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer.

-

Compound Incubation: Add the dibenz[b,f]azepine derivative at various concentrations to the reaction mixture. A known topoisomerase II inhibitor (e.g., doxorubicin) is used as a positive control.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of relaxed DNA is quantified to determine the percentage of inhibition.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Anticonvulsant Activity

The dibenz[b,f]azepine scaffold is the core of several widely used antiepileptic drugs, including carbamazepine and oxcarbazepine. Their primary mechanism of action involves the modulation of voltage-gated sodium channels.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The anticonvulsant activity of dibenz[b,f]azepine derivatives is typically evaluated in animal models using the maximal electroshock (MES) test. The median effective dose (ED50) is the dose required to protect 50% of the animals from the induced seizure.

Table 3: Anticonvulsant Activity of Dibenz[b,f]azepine Derivatives in the MES Test (Rats) [2]

| Compound | Route | ED50 (mg/kg) |

| Carbamazepine | i.p. | 3.8 |

| Oxcarbazepine | i.p. | 12.5 |

| (S)-12 (acetate derivative) | p.o. | 4.7 ± 0.9 |

| (R)-11 (acetate derivative) | p.o. | 10.9 ± 2.3 |

Signaling Pathways and Mechanism of Action

The anticonvulsant effect of these compounds is primarily mediated by their ability to block voltage-gated sodium channels in a use-dependent manner. This action stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

Anticonvulsant Mechanism of Dibenz[b,f]azepine Derivatives.

Experimental Protocols

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[3][4][5][6]

-

Animal Preparation: Male mice or rats are used. The test compound or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the electroshock.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A drop of saline is applied to the corneas to ensure good electrical contact.

-

Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

-

ED50 Calculation: The test is performed on groups of animals at various doses of the compound. The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using probit analysis.

Antidepressant Activity

Classic tricyclic antidepressants (TCAs), such as imipramine and clomipramine, are based on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold. Their therapeutic effect is primarily due to the inhibition of monoamine reuptake.

Quantitative Data: Monoamine Transporter Binding Affinity

The antidepressant activity of dibenz[b,f]azepine derivatives is correlated with their binding affinity (Ki) to monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Table 4: Monoamine Transporter Binding Affinities (Ki, nM) of Dibenz[b,f]azepine Derivatives [7]

| Compound | SERT | NET | DAT |

| Imipramine | 1.4 | 10 | 4700 |

| Desipramine | 20 | 0.8 | 2400 |

| Clomipramine | 0.2 | 30 | 2300 |

| Compound 4 | 47.0 | 167.0 | 43% inhibition at 1 µM |

| Compound 11 | 9.2 | >1000 | 288.0 |

Signaling Pathways and Mechanism of Action

The antidepressant effect of these compounds arises from their ability to block the reuptake of serotonin and/or norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Antidepressant Mechanism of Dibenz[b,f]azepine Derivatives.

Experimental Protocols

The FST is a common behavioral test used to screen for antidepressant activity in rodents.[8][9]

-

Animal Preparation: Mice or rats are treated with the test compound or vehicle for a specified period (e.g., daily for 14 days).

-

Pre-test Session: On the first day, animals are individually placed in a cylinder of water for a 15-minute pre-swim session.

-

Test Session: 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Data Analysis: The immobility times of the treated groups are compared to the vehicle control group.

Anti-inflammatory Activity

Certain dibenz[b,f]azepine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of some dibenz[b,f]azepine derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key in the arachidonic acid cascade.

Anti-inflammatory Mechanism of Dibenz[b,f]azepine Derivatives.

Experimental Protocols

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[1][10][11][12][13]

-

Animal Preparation: Male rats are fasted overnight. The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw. The left paw serves as a control.

-

Measurement of Paw Volume: The volume of both hind paws is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume between the right and left paws. The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle control group.

Conclusion

The dibenz[b,f]azepine ring system represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of pharmacological activities. Its derivatives have yielded clinically significant drugs for the treatment of cancer, epilepsy, and depression, and show promise in the development of novel anti-inflammatory agents. The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile heterocyclic core. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of dibenz[b,f]azepine-based compounds.

References

- 1. inotiv.com [inotiv.com]

- 2. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 9. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenz[b,f]azepine: A Core Scaffold for Antipsychotic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]azepine scaffold is a privileged tricyclic system that forms the structural core of numerous centrally active pharmaceuticals, most notably a class of atypical antipsychotics. The unique V-shaped conformation of this tricycle allows for specific interactions with various G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the management of psychosis. This technical guide provides a comprehensive overview of dibenz[b,f]azepine as a crucial intermediate in the development of antipsychotic agents, focusing on its structure-activity relationships, synthesis, and the pharmacological evaluation of its derivatives.

Structure-Activity Relationships: Tuning Receptor Affinity and Functional Activity

The antipsychotic properties of dibenz[b,f]azepine derivatives are intrinsically linked to their affinity for and functional activity at dopamine D2 and serotonin 5-HT2A receptors. The substitution pattern on the dibenz[b,f]azepine core and the nature of the side chain at the 5-position are critical determinants of this activity.

A key feature of many dibenz[b,f]azepine-based antipsychotics is the incorporation of a piperazine moiety at the 5-position. This basic nitrogen-containing heterocycle is crucial for interaction with a conserved aspartate residue in the third transmembrane domain of monoamine receptors. Modifications to this piperazine ring, such as the addition of aryl or other bulky substituents, can significantly modulate receptor affinity and selectivity.

Furthermore, substitutions on the aromatic rings of the dibenz[b,f]azepine nucleus can fine-tune the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of electron-withdrawing groups can impact metabolic stability and receptor binding.

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of representative dibenz[b,f]azepine derivatives and related atypical antipsychotics for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dibenz[b,f]azepine Derivative | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |

| Clozapine | Dibenzodiazepine | 12.6 - 164 | 5.4 - 13 | [1] |

| Olanzapine | Thienobenzodiazepine | 1.1 - 31.3 | 0.9 - 4.0 | [1] |

| Loxapine | Dibenzoxazepine | 1.8 - 10 | 2.5 - 6.8 | [1] |

| Amoxapine | Dibenzoxazepine | 4.3 - 50 | 0.5 - 2.0 | [1] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel dibenz[b,f]azepine derivatives. The following sections provide protocols for a representative synthesis and key pharmacological assays.

Synthesis of Dibenzo[b,f]azepine-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted dibenzo[b,f]azepine-5-carboxamides, a common class of derivatives with potential antipsychotic activity.

Procedure:

-

Preparation of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride: To a solution of 5H-Dibenzo[b,f]azepine (1 equivalent) in an inert solvent such as toluene, add triphosgene (0.4 equivalents) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which is often used in the next step without further purification.

-

Amidation: The crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. To this solution, add the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired dibenzo[b,f]azepine-5-carboxamide derivative.

In Vitro Receptor Binding Assays

This assay determines the affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding format.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

-

Non-specific binding determinant: Haloperidol (10 µM) or Butaclamol (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), 50 µL of test compound solution (at various concentrations), and 50 µL of the membrane preparation (containing 10-20 µg of protein). For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding determinant.

-

Equilibration: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the affinity of test compounds for the serotonin 5-HT2A receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

-

Non-specific binding determinant: Mianserin (10 µM) or Ketanserin (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus, Scintillation Cocktail and Counter.

Procedure:

-

Incubation: The incubation procedure is similar to the D2 receptor binding assay, using the appropriate radioligand and non-specific binding determinant for the 5-HT2A receptor.

-

Equilibration: Incubate the plate at 37°C for 30-60 minutes.

-

Filtration and Counting: Follow the same filtration and counting procedure as described for the D2 receptor binding assay.

-

Data Analysis: Analyze the data using the same method as for the D2 receptor binding assay to determine the IC50 and Ki values for the test compounds at the 5-HT2A receptor.

In Vivo Behavioral Models for Antipsychotic Activity

The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned response (avoidance) without affecting the unconditioned response (escape).[2][3][4][5]

Apparatus: A shuttle box with two compartments separated by a door or a hurdle, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (e.g., a light or a tone).

Procedure:

-

Training: A rat or mouse is placed in one compartment. The conditioned stimulus (CS) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response). This training is repeated for a set number of trials.

-

Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle. After a specified pretreatment time, they are subjected to a test session identical to the training session.

-

Evaluation: The number of avoidance and escape responses is recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses.

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can restore this deficit.[6][7][8][9]

Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a mouse or rat and a speaker to deliver acoustic stimuli.

Procedure:

-

Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a few minutes with background white noise.

-

Testing Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented.

-

Prepulse-alone trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented.

-

Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Evaluation: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic drugs are expected to increase PPI in animals with a baseline deficit.

This test is used to assess the potential for extrapyramidal side effects (EPS), a common liability of typical antipsychotics. Atypical antipsychotics generally induce less catalepsy.[10][11][12][13][14]

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

Procedure:

-

The forepaws of a rat or mouse are gently placed on the horizontal bar, with the hind paws remaining on the surface.

-

The time the animal remains in this unnatural posture (descent latency) is measured, up to a maximum cut-off time (e.g., 180 seconds).

-

The test is typically performed at several time points after drug administration.

-

Evaluation: A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy.

Signaling Pathways and Mechanisms of Action

The antipsychotic effects of dibenz[b,f]azepine derivatives are primarily mediated through their antagonist activity at D2 and 5-HT2A receptors. Blockade of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity in key brain circuits implicated in psychosis.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia. D2 receptors are Gαi/o-coupled GPCRs. Their blockade by dibenz[b,f]azepine derivatives leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the DARPP-32 protein, which plays a crucial role in modulating dopaminergic signaling.

Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia, and to their lower incidence of EPS. 5-HT2A receptors are Gαq-coupled GPCRs. Their blockade by dibenz[b,f]azepine derivatives inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to decreased intracellular calcium levels and reduced activation of Protein Kinase C (PKC), ultimately modulating neurotransmitter release and neuronal excitability.

Conclusion

The dibenz[b,f]azepine scaffold remains a highly valuable and versatile template for the design of novel antipsychotic agents. A thorough understanding of its structure-activity relationships, coupled with robust synthetic and pharmacological evaluation methodologies, is paramount for the development of next-generation antipsychotics with improved efficacy and a more favorable side-effect profile. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of individuals with schizophrenia and other psychotic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 7. Pre-pulse Inhibition [augusta.edu]

- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Catalepsy test in rats [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

In Vitro Antioxidant Activity of Dibenz[b,f]azepine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]azepine scaffold, a core structure in various pharmacologically active compounds, has garnered significant interest for its potential antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of novel dibenz[b,f]azepine analogues, consolidating quantitative data, detailing experimental protocols, and visualizing key processes. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antioxidant therapeutics.

Quantitative Antioxidant Activity Data

The antioxidant potential of various dibenz[b,f]azepine analogues has been evaluated using a range of in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to facilitate a comparative analysis of their efficacy.

Table 1: DPPH Radical Scavenging Activity of Dibenz[b,f]azepine Analogues

| Compound/Analogue | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Reference |

| 5H-dibenz[b,f]azepine | 25.5 ± 1.2 | Ascorbic Acid | 12.5 ± 0.8 | [1] |

| 10-methoxy-5H-dibenz[b,f]azepine | 18.2 ± 0.9 | Ascorbic Acid | 12.5 ± 0.8 | [1] |

| Amino acid analogue 1 | 48.2 ± 2.5 | BHA | 15.8 ± 1.1 | [2] |

| Amino acid analogue 2 | 55.1 ± 3.1 | BHA | 15.8 ± 1.1 | [2] |

| Aminophenol analogue 2d | - (Good activity) | BHA | - | [3] |

| Aminophenol analogue 2e | - (Predominant activity) | BHA | - | [3] |

Note: BHA stands for Butylated Hydroxyanisole. A lower IC50 value indicates greater antioxidant activity.

Table 2: Inhibition of Lipid Peroxidation by Dibenz[b,f]azepine Analogues

| Compound/Analogue | Concentration (µg/mL) | % Inhibition | Reference Compound | % Inhibition of Reference | Reference |

| 5H-dibenz[b,f]azepine | 100 | 68.4 ± 3.2 | BHA | 85.2 ± 4.1 | [1][4] |

| 10-methoxy-5H-dibenz[b,f]azepine | 100 | 75.1 ± 3.8 | BHA | 85.2 ± 4.1 | [1] |

| Aminophenol analogues (2a-e) | - | Good activity | BHA | - | [3] |

Table 3: Inhibition of Human Low-Density Lipoprotein (LDL) Oxidation

| Compound/Analogue | Concentration (µg/mL) | % Inhibition | Reference Compound | % Inhibition of Reference | Reference |

| 5H-dibenz[b,f]azepine | 100 | Significant inhibition | BHA | - | [4] |

| 10-methoxy-5H-dibenz[b,f]azepine | 100 | Significant inhibition | BHA | - | [4] |

| Aminophenol analogues (2a-e) | - | Good activity | BHA | - | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide comprehensive methodologies for the key in vitro assays cited in the literature for dibenz[b,f]azepine analogues.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Dibenz[b,f]azepine analogues (test compounds)

-

Ascorbic acid or BHA (standard antioxidant)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of test and standard solutions: Prepare stock solutions of the dibenz[b,f]azepine analogues and the standard antioxidant (e.g., Ascorbic acid) in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Assay:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the test compound/standard solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Dibenz[b,f]azepine analogues (test compounds)

-

Trolox or Ascorbic acid (standard antioxidant)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test and standard solutions: Prepare various concentrations of the dibenz[b,f]azepine analogues and the standard antioxidant in a suitable solvent.

-

Assay:

-

Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound or standard solutions at different concentrations.

-

Mix thoroughly.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

-

IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus concentration.

Inhibition of Lipid Peroxidation in an Egg Liposome Model

This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a model membrane system, often initiated by a pro-oxidant.

Materials:

-

Egg yolk lecithin (phosphatidylcholine)

-

Phosphate buffer (pH 7.4)

-

Ferrous sulfate (FeSO₄) or another pro-oxidant

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Dibenz[b,f]azepine analogues (test compounds)

-

BHA (standard antioxidant)

-

Water bath

-

Spectrophotometer

Procedure:

-

Preparation of liposomes:

-